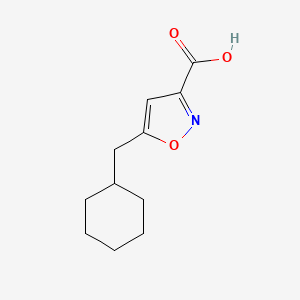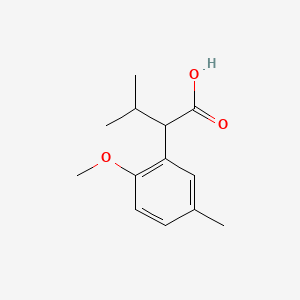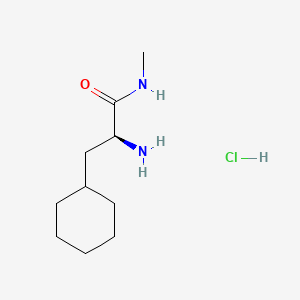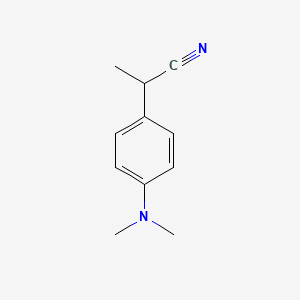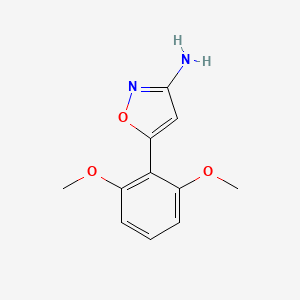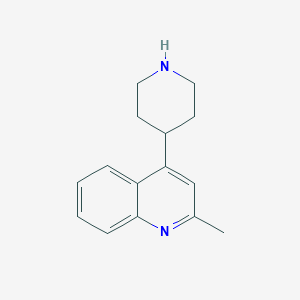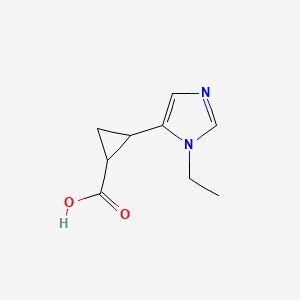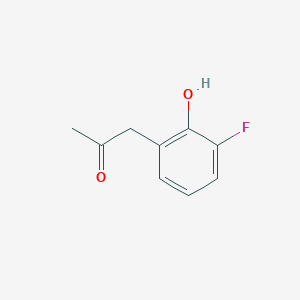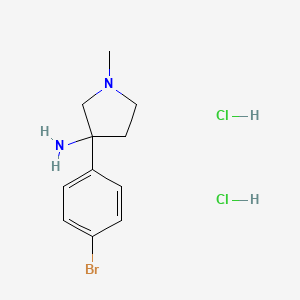
3-(4-Bromophenyl)-1-methylpyrrolidin-3-aminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride is a chemical compound that features a bromophenyl group attached to a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Methylation: The methyl group is introduced to the nitrogen atom of the pyrrolidine ring through a methylation reaction.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or alcohol derivative, while substitution could introduce various functional groups depending on the reagent.
科学的研究の応用
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in binding interactions, while the pyrrolidine ring provides structural stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-1-methylpyrrolidin-3-amine dihydrochloride
- 3-(4-fluorophenyl)-1-methylpyrrolidin-3-amine dihydrochloride
- 3-(4-methylphenyl)-1-methylpyrrolidin-3-amine dihydrochloride
Uniqueness
The presence of the bromine atom in 3-(4-bromophenyl)-1-methylpyrrolidin-3-amine dihydrochloride imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its chloro or fluoro analogs. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
特性
分子式 |
C11H17BrCl2N2 |
|---|---|
分子量 |
328.07 g/mol |
IUPAC名 |
3-(4-bromophenyl)-1-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C11H15BrN2.2ClH/c1-14-7-6-11(13,8-14)9-2-4-10(12)5-3-9;;/h2-5H,6-8,13H2,1H3;2*1H |
InChIキー |
DGHZZQHDMVLJJO-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)(C2=CC=C(C=C2)Br)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


